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Compound of Interest

Compound Name: Ethyl 2-acetoxybenzoate

Cat. No.: B1584812

This technical guide provides an in-depth analysis of the key spectroscopic data for ethyl 2-
acetoxybenzoate (also known as ethyl acetylsalicylate), a molecule of significant interest in
synthetic chemistry and drug development. For researchers and scientists, a thorough
understanding of its spectral characteristics is paramount for structural verification, purity
assessment, and quality control. This document moves beyond a simple data repository,
offering insights into the causal relationships between molecular structure and spectral output,
and providing validated protocols for data acquisition.

The structural formula of ethyl 2-acetoxybenzoate is C11H1204, with a molecular weight of
208.21 g/mol .[1][2] Its identity is confirmed through a combination of Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
each providing a unique and complementary piece of the structural puzzle.

Molecular Structure of Ethyl 2-Acetoxybenzoate

Caption: 2D structure of ethyl 2-acetoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.
By probing the magnetic properties of atomic nuclei, it provides detailed information about the
chemical environment, connectivity, and stereochemistry of atoms within a molecule.

'H NMR Spectroscopy
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Proton NMR (*H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of
ethyl 2-acetoxybenzoate is characterized by distinct signals for the ethyl group, the acetyl
group, and the aromatic protons.

Table 1: *H NMR Data for Ethyl 2-Acetoxybenzoate (CDCls, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0-7.1 Multiplet 4H Ar-H
4.40 Quartet (q) 2H -O-CH2-CHs
2.35 Singlet (s) 3H -O-C(=0)-CHs

| 1.38 | Triplet (t) | 3H | -O-CH2-CHs |

Interpretation of the tH NMR Spectrum: The *H NMR spectrum provides clear, unambiguous
evidence for the structure of ethyl 2-acetoxybenzoate.

o Aromatic Region (4 8.0 - 7.1): The complex multiplet integrating to four protons is
characteristic of a disubstituted benzene ring. The specific pattern and chemical shifts within
this region are dictated by the electronic effects of the ortho-acetoxy and ester substituents.

o Ethyl Group (0 4.40 and 1.38): The presence of an ethyl ester is confirmed by two key
signals. The downfield quartet at d 4.40 ppm corresponds to the methylene (-CHz-) protons,
which are deshielded by the adjacent oxygen atom.[3][4] This quartet arises from coupling to
the three protons of the neighboring methyl group. The upfield triplet at d 1.38 ppm,
integrating to three protons, is assigned to the terminal methyl (-CHs) group, split by the two
protons of the adjacent methylene group.

o Acetyl Group (6 2.35): A sharp singlet integrating to three protons at approximately & 2.35
ppm is the characteristic signature of the acetyl methyl group (-COCHs). Its protons are
deshielded by the adjacent carbonyl group, and as there are no neighboring protons to
couple with, the signal appears as a singlet.[4]

3C NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1584812?utm_src=pdf-body
https://www.benchchem.com/product/b1584812?utm_src=pdf-body
https://www.benchchem.com/product/b1584812?utm_src=pdf-body
https://m.youtube.com/watch?v=IlbGb7cvC7g
https://www.orgchemboulder.com/Spectroscopy/specttutor/est.shtml
https://www.orgchemboulder.com/Spectroscopy/specttutor/est.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique
carbon atom gives a distinct signal, allowing for a complete carbon count and characterization
of the functional groups.

Table 2: 13C NMR Data for Ethyl 2-Acetoxybenzoate (CDCIz, 100 MHz)

Chemical Shift (6, ppm) Assighment

~ 169.5 Acetyl C=0

~165.0 Ethyl Ester C=0

~150.0 Ar-C-O

~134.0-121.0 Aromatic CH & C-COOEt
~61.5 -O-CH2-CHs

~21.0 -O-C(=0)-CHs

| ~ 14.0 | -O-CH2-CHs |

Interpretation of the 3C NMR Spectrum: The 3C NMR spectrum corroborates the structure
derived from *H NMR data.

e Carbonyl Carbons (& > 160): Two distinct signals are observed in the downfield region,
characteristic of carbonyl carbons. The peak around 6 169.5 ppm is assigned to the acetyl
carbonyl, while the peak at ~165.0 ppm corresponds to the ethyl ester carbonyl.[5][6]

o Aromatic Carbons (6 150 - 121): The signals for the six carbons of the benzene ring appear
in this range. The carbon attached to the acetoxy group (Ar-C-O) is the most deshielded
among the ring carbons, appearing around & 150.0 ppm. The other five aromatic carbons
produce signals between & 134.0 and 121.0 ppm.[6]

 Aliphatic Carbons (& < 70): The upfield region contains the signals for the aliphatic carbons.
The methylene carbon (-O-CHz-) of the ethyl group is found around & 61.5 ppm, deshielded
by the ester oxygen. The acetyl methyl carbon (-COCHs) appears near & 21.0 ppm, and the
terminal methyl carbon of the ethyl group is the most shielded, appearing at approximately &
14.0 ppm.[5]
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Experimental Protocol for NMR Spectroscopy

The integrity of NMR data is critically dependent on meticulous sample preparation.[7]

Data Acquisition

1. Weigh Sample

. 3. Filter & Transfer
(5-25 mg for 1H, 20-50 mg for **C)

(~0.6 mL CDCls with TMS) G:mer through glass wool into a clean NMR luheD

Click to download full resolution via product page
Caption: Standard workflow for NMR sample preparation and data acquisition.

o Sample Weighing: Accurately weigh 5-25 mg of ethyl 2-acetoxybenzoate for *H NMR, or
20-50 mg for 13C NMR, into a clean vial.[7][8]

¢ Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as
chloroform-d (CDCls). Chloroform-d is a common choice for nonpolar organic compounds.[7]
[9] Include an internal standard, typically tetramethylsilane (TMS), for chemical shift
referencing (6 = 0.00 ppm).[9]

o Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is
present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into
a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

o Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then
perform a series of automated or manual procedures:

o Locking: The magnetic field is stabilized by locking onto the deuterium signal of the
solvent.[7]
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o Shimming: The magnetic field is homogenized across the sample to ensure sharp, well-
resolved peaks.[7]

o Tuning: The probe is tuned to the specific nucleus being observed (e.g., *H or 13C) to
maximize signal sensitivity.[7]

o Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse
seqguence) and acquire the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a
molecule.[10] It measures the absorption of infrared radiation, which excites molecular
vibrations such as stretching and bending.

Table 3: Key IR Absorptions for Ethyl 2-Acetoxybenzoate

Frequency Range

(cm-?) Bond Vibration Intensity Assignment
3100-3000 C-H Stretch Medium Aromatic (sp?)
2980-2850 C-H Stretch Medium Aliphatic (sp?3)

~ 1765 C=0 Stretch Strong, Sharp Acetyl Ester

~ 1730 C=0 Stretch Strong, Sharp Ethyl Ester

~ 1600, ~1485 C=C Stretch Medium Aromatic Ring

~ 1200 C-O Stretch Strong Acetoxy (Aryl-O)

| ~ 1100 | C-O Stretch | Strong | Ester (O-Alkyl) |

Interpretation of the IR Spectrum: The IR spectrum of ethyl 2-acetoxybenzoate is dominated
by strong absorptions from its two distinct ester functional groups.

e Carbonyl (C=0) Stretching Region: This is the most diagnostic region of the spectrum. Two
strong, sharp peaks are expected. The absorption at the higher wavenumber (~1765 cm™1) is
characteristic of the phenyl acetate (acetoxy) group. The second strong peak, at a slightly
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lower wavenumber (~1730 cm™?), is attributed to the conjugated ethyl ester group.[11][12]
The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated
ester.[4]

e C-H Stretching Region: Absorptions just above 3000 cm~! are indicative of C-H bonds on the
aromatic ring (sp? carbons), while those just below 3000 cm~* are from the C-H bonds of the
ethyl and acetyl groups (sp? carbons).

» Fingerprint Region (< 1500 cm~1): This region contains a complex pattern of peaks, including
the strong C-O stretching vibrations of the two ester groups around 1200-1100 cm~1.[13][14]
Aromatic C=C stretching bands also appear around 1600 and 1485 cm~1. While complex,
this region is unique to the molecule and serves as a "fingerprint" for identification.[13]

Experimental Protocol for FT-IR Spectroscopy (Thin Film
Method)

For a liquid sample like ethyl 2-acetoxybenzoate, the thin film method is straightforward and
efficient.

o Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.
Handle them only by the edges to avoid moisture contamination from fingerprints.

» Apply Sample: Place a single drop of ethyl 2-acetoxybenzoate onto the center of one plate.

e Form Film: Gently place the second salt plate on top of the first, spreading the liquid into a
thin, uniform film between the plates.

e Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR
spectrometer and acquire the spectrum.

o Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent
(e.g., acetone or methylene chloride), and return them to the desiccator to prevent fogging
from atmospheric moisture.[15]

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions.[16] It provides the exact molecular weight and crucial information about a molecule's
structure through the analysis of its fragmentation patterns.

Table 4: Expected Key lons in the Mass Spectrum of Ethyl 2-Acetoxybenzoate

miz lon Loss from Molecular lon
208 [C11H1204]+" Molecular lon (M*’)
166 [CoH1003]* Loss of «CH2=C=0 (ketene)
Loss of «OC2Hs (ethoxy
163 [CoH705]* _
radical)
138 [CsHeO2]* Loss of Cz2HsOH (ethanol)
121 [C7Hs02]* Loss of «OC2Hs and CO

| 43 | [CH3CO]* | Acetyl Cation |

Interpretation of the Mass Spectrum: Under electron ionization (El), the ethyl 2-
acetoxybenzoate molecule will ionize and fragment in predictable ways.

e Molecular lon (m/z 208): The peak corresponding to the intact radical cation (M*") should be

observed, confirming the molecular weight of 208.[17]

o Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting

ions and neutral fragments.

o Loss of Ethoxy Radical (m/z 163): A common fragmentation for ethyl esters is the loss of
the ethoxy radical (*OC:zHs, 45 Da), leading to a stable acylium ion at m/z 163.

o Loss of Ketene (m/z 166): A characteristic fragmentation of aryl acetates is the loss of a
neutral ketene molecule (CH2=C=0, 42 Da), resulting in a fragment corresponding to the
ethyl salicylate radical cation at m/z 166.

o Formation of Acetyl Cation (m/z 43): The cleavage of the acetoxy group bond can produce
the highly stable acetyl cation ([CHsCO]*), which often appears as a prominent base peak
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in the spectrum.

Visualization of Key Fragmentation Pathways

[(M]*
m/z = 208

I g I
I I
| |
| |
| [M - C2HsO]* |
| m/z = 163 |
| |

Click to download full resolution via product page

[M - C2H20]*
m/z = 166

Caption: Major fragmentation pathways for ethyl 2-acetoxybenzoate in EI-MS.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: A small amount of the sample is introduced into the instrument, often
via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis
of complex mixtures.[18]

« lonization: In the ion source, the sample molecules are bombarded with high-energy
electrons (typically 70 eV in Electron lonization). This process ejects an electron from the
molecule, forming a positively charged radical ion (molecular ion).[17][19]

o Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a
guadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-
charge (m/z) ratio.[18][19]

o Detection: An electron multiplier or similar detector records the abundance of ions at each
m/z value, generating the mass spectrum.[17]

Conclusion
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The collective data from *H NMR, 3C NMR, IR, and MS provides a comprehensive and self-
validating spectroscopic profile of ethyl 2-acetoxybenzoate. 1H and 3C NMR confirm the
precise arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key
ester functional groups, and mass spectrometry verifies the molecular weight and reveals
characteristic fragmentation patterns. Together, these techniques offer an unequivocal
confirmation of the molecule's structure, providing researchers with the robust analytical
foundation required for advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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